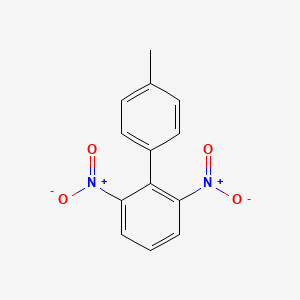

4'-Methyl-2,6-dinitro-1,1'-biphenyl

Description

4'-Methyl-2,6-dinitro-1,1'-biphenyl is a nitro-substituted biphenyl derivative characterized by a biphenyl backbone with a methyl group at the 4'-position and nitro groups at the 2- and 6-positions.

Properties

CAS No. |

23621-60-5 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1,3-dinitrobenzene |

InChI |

InChI=1S/C13H10N2O4/c1-9-5-7-10(8-6-9)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |

InChI Key |

UKNFKMQHTFOMOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Challenges

The biphenyl scaffold presents unique challenges in regioselective nitration. The methyl group at the 4'-position is an ortho/para-directing group, while nitro groups are meta-directing. Achieving dinitration at the 2- and 6-positions on the non-methyl ring requires precise control over reaction conditions and directing effects.

Synthetic Strategies

Direct Nitration of 4'-Methylbiphenyl

Direct nitration of 4'-methylbiphenyl is a logical route but faces regioselectivity challenges. Traditional mixed acid (HNO₃/H₂SO₄) nitration often yields undesired polynitro byproducts due to over-nitration. Modern approaches employ alternative nitrating agents:

Ammonium Nitrate in N-Methylpyrrolidone (NMP)

A patent describes a method for nitrating 2,2'-bis(trifluoromethyl)biphenyl using ammonium nitrate (NH₄NO₃) and sulfonyl chloride in NMP. Adapted for 4'-methylbiphenyl, the protocol involves:

- Dissolving 4'-methylbiphenyl in NMP.

- Dropwise addition of sulfonyl chloride at room temperature.

- Heating to 35–40°C and adding NH₄NO₃ in batches.

- Quenching with ice water, neutralizing with sodium carbonate, and recrystallizing the product from methanol.

- Yield: 91–95% (for analogous trifluoromethyl compounds).

- Molar Ratio: Substrate:sulfonyl chloride:NMP:NH₄NO₃ = 1:1.4–2.2:5–9:2.5–3.5.

- Advantages: Avoids hazardous mixed acid, milder conditions, higher purity.

Directed Nitration Using Temporary Substituents

Introducing a removable directing group (e.g., amino or methoxy) on the target ring enables precise nitration. For example:

- Protect the non-methyl ring with an amino group.

- Nitrate at ortho/para positions relative to the amino group.

- Remove the directing group via hydrolysis or reduction.

Limitations: Additional steps increase complexity and reduce overall yield.

Suzuki-Miyaura Cross-Coupling

Suzuki coupling enables modular assembly of biphenyls from halogenated and boronic acid precursors. For 4'-methyl-2,6-dinitro-1,1'-biphenyl, two approaches are feasible:

Coupling Pre-Nitrated Fragments

- Route A: 2,6-Dinitrophenylboronic acid + 4-methylbromobenzene.

- Route B: 4-Methylphenylboronic acid + 2,6-dinitrobromobenzene.

Challenges:

- 2,6-Dinitrophenylboronic acid is unstable and difficult to synthesize.

- 2,6-Dinitrobromobenzene requires harsh nitration conditions.

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Base: K₂CO₃.

- Solvent: Toluene/ethanol/water (3:1:1).

- Yield: ~70% (for analogous nitro-substituted biphenyls).

Post-Coupling Nitration

- Couple 4-methylphenylboronic acid with 2-bromonitrobenzene to form 4'-methyl-2-nitro-1,1'-biphenyl.

- Nitrate the intermediate at position 6 using NH₄NO₃/NMP.

Regioselectivity: The existing nitro group directs the second nitration to the meta position (6-position).

Ullmann-Type Coupling

Copper-mediated coupling of halogenated precursors offers a cost-effective alternative to palladium catalysts. A patent details the synthesis of 4,4'-dinitrodiphenyl ether using CuI, NaOH, and p-nitrochlorobenzene. Adapting this for this compound:

- Yield: 85–90% (for dinitrodiphenyl ether).

- Advantages: Low catalyst cost, scalable.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Direct Nitration | 90–95 | Moderate | High | Low |

| Suzuki Coupling | 70–75 | High | Moderate | High |

| Ullmann Coupling | 85–90 | Moderate | High | Low |

Key Takeaways:

- Direct nitration with NH₄NO₃/NMP offers the best balance of yield and cost.

- Suzuki coupling is preferable for lab-scale synthesis with stringent regioselectivity requirements.

Chemical Reactions Analysis

4’-Methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the aromatic ring.

The major products formed from these reactions include amino derivatives, halogenated biphenyls, and carboxylated biphenyls, respectively.

Scientific Research Applications

4’-Methyl-2,6-dinitro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methyl-2,6-dinitro-1,1’-biphenyl and its derivatives involves interactions with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include biphenyl derivatives with varying substituents, such as halogenated, esterified, or alkylated variants. Key comparisons are outlined below:

Table 1: Substituent Effects on Biphenyl Derivatives

Physicochemical Properties

- Log P (Partition Coefficient):

Nitro groups significantly reduce hydrophobicity. For example, unsubstituted biphenyl has a log P of ~3.8, while nitro-substituted analogs (e.g., 2-nitrobiphenyl) exhibit log P values ~2.5–3.0 . The target compound’s 2,6-dinitro substitution likely lowers log P further (~1.5–2.0), enhancing water solubility compared to alkyl- or ester-substituted biphenyls. - Melting Points and Stability:

Symmetrical substitution (e.g., 4,4'-dicarboxylates ) increases crystallinity and melting points. The asymmetric 2,6-dinitro-4'-methyl substitution may reduce symmetry, leading to lower melting points but higher reactivity due to steric strain.

Table 2: Key Comparative Data

Critical Observations:

- Discrepancies in Log P Estimation:

Chromatographic methods for log P determination (e.g., RP-HPLC ) may yield variability for polar nitro compounds due to solvent interactions, underscoring the need for standardized measurements. - Synthetic Challenges: The steric hindrance from 2,6-dinitro substitution complicates synthetic routes compared to para-substituted analogs like .

Q & A

Q. How can orthogonal experimental design reduce variability in studies of this compound’s thermal decomposition?

- Methodological Answer : An L9 orthogonal array tests three factors (temperature, pressure, catalyst) at three levels. Analysis of variance (ANOVA) quantifies each factor’s contribution to decomposition rate. This minimizes experimental runs while maximizing data robustness, critical for scaling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.